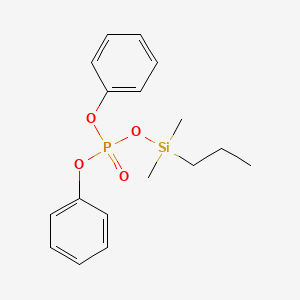
Dimethyl(propyl)silyl diphenyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl(propyl)silyl diphenyl phosphate is an organophosphorus compound with a unique structure that combines silyl and phosphate groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dimethyl(propyl)silyl diphenyl phosphate can be synthesized through a series of reactions involving the appropriate silyl and phosphate precursors. One common method involves the reaction of dimethyl(propyl)silyl chloride with diphenyl phosphate in the presence of a base such as triethylamine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl(propyl)silyl diphenyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silyl phosphates with higher oxidation states.
Reduction: Reduction reactions can convert the phosphate group to phosphite or phosphine derivatives.
Substitution: The silyl and phosphate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halides or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silyl phosphates, while reduction can produce phosphites or phosphines .
Wissenschaftliche Forschungsanwendungen
Dimethyl(propyl)silyl diphenyl phosphate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including as an antiviral or anticancer agent.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals
Wirkmechanismus
The mechanism of action of dimethyl(propyl)silyl diphenyl phosphate involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit or activate specific pathways, depending on its structure and the nature of the target. For example, it may act as an inhibitor of phosphatases or kinases, affecting cellular signaling and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diphenyl phosphate: A simpler analog without the silyl group, used in similar applications.
Dimethylsilyl diphenyl phosphate: Lacks the propyl group, with slightly different reactivity and properties.
Triphenyl phosphate: Contains three phenyl groups, used as a flame retardant and plasticizer.
Uniqueness
Dimethyl(propyl)silyl diphenyl phosphate is unique due to the presence of both silyl and phosphate groups, which confer distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
167274-47-7 |
|---|---|
Molekularformel |
C17H23O4PSi |
Molekulargewicht |
350.4 g/mol |
IUPAC-Name |
[dimethyl(propyl)silyl] diphenyl phosphate |
InChI |
InChI=1S/C17H23O4PSi/c1-4-15-23(2,3)21-22(18,19-16-11-7-5-8-12-16)20-17-13-9-6-10-14-17/h5-14H,4,15H2,1-3H3 |
InChI-Schlüssel |
IAWQQGLWPRRUCV-UHFFFAOYSA-N |
Kanonische SMILES |
CCC[Si](C)(C)OP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


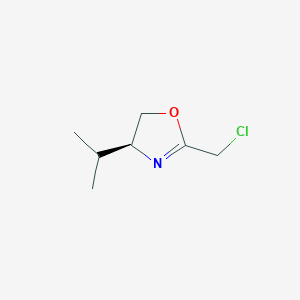
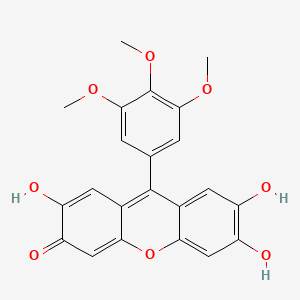
![1-[2-(Trifluoromethyl)phenyl]-1,2-dihydro-5H-tetrazol-5-one](/img/structure/B14255440.png)
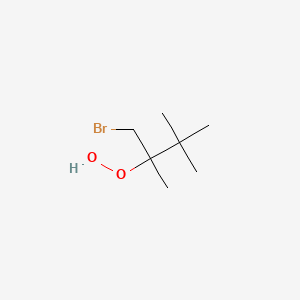
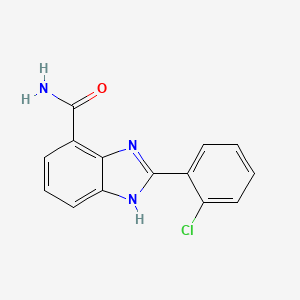
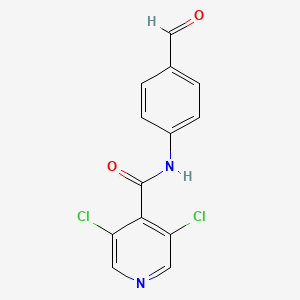
![3-(Diphenylamino)-6-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14255467.png)
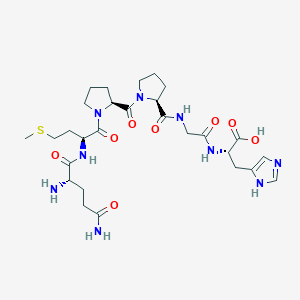
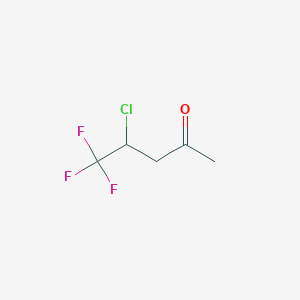
![(1E)-N-[3-(2-Chlorophenyl)propyl]-1-(3-methoxyphenyl)ethan-1-imine](/img/structure/B14255488.png)

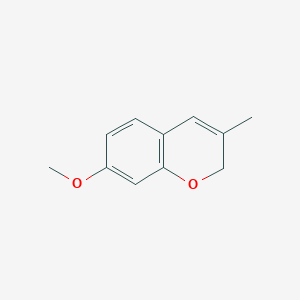
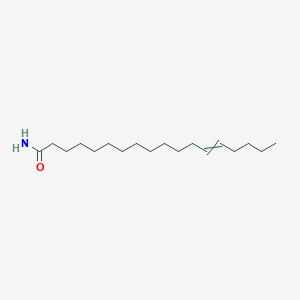
![1-Methyl-4-[(4-methylbenzene-1-sulfonyl)methylidene]-1,4-dihydropyridine](/img/structure/B14255513.png)
